molecular formula C10H24Si3 B14506199 1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane CAS No. 64423-44-5

1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane

Cat. No.: B14506199
CAS No.: 64423-44-5
M. Wt: 228.55 g/mol
InChI Key: JYSQWVGXMIXULR-UHFFFAOYSA-N
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Description

1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane is a chemical compound with the molecular formula C10H24Si3. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes three silicon atoms connected by single bonds and substituted with ethylene and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane typically involves the reaction of hexamethyltrisilane with vinyl-containing reagents under specific conditions. One common method is the hydrosilylation reaction, where hexamethyltrisilane reacts with vinylsilane in the presence of a platinum catalyst, such as Karstedt’s catalyst . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane undergoes various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to carbon-carbon double bonds.

    Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.

    Oxidation: Formation of silanols and siloxanes.

    Substitution: Formation of halogenated silanes.

Scientific Research Applications

1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.

    Biology: Employed in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Investigated for its potential in creating biocompatible implants and prosthetics.

    Industry: Utilized in the production of silicone polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane involves the interaction of its silicon atoms with various molecular targets. In hydrosilylation reactions, the platinum catalyst facilitates the addition of silicon-hydrogen bonds to carbon-carbon double bonds, forming stable Si-C bonds. The compound’s unique structure allows it to participate in a range of chemical transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethenyl-1,1,3,3-tetramethyldisiloxane: Similar structure but with two silicon atoms and an oxygen atom.

    Hexamethyldisilane: Contains two silicon atoms bonded to methyl groups.

    Tetramethyldisiloxane: Contains two silicon atoms bonded to methyl groups and an oxygen atom.

Uniqueness

1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane is unique due to its three silicon atoms connected by single bonds and substituted with ethylene and methyl groups. This structure provides it with distinct reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .

Properties

CAS No.

64423-44-5

Molecular Formula

C10H24Si3

Molecular Weight

228.55 g/mol

IUPAC Name

bis[ethenyl(dimethyl)silyl]-dimethylsilane

InChI

InChI=1S/C10H24Si3/c1-9-11(3,4)13(7,8)12(5,6)10-2/h9-10H,1-2H2,3-8H3

InChI Key

JYSQWVGXMIXULR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C=C)[Si](C)(C)[Si](C)(C)C=C

Origin of Product

United States

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